molecular formula C23H19ClN2O3 B11640526 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11640526
M. Wt: 406.9 g/mol
InChI Key: DEYAZGMUZGSOTR-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzoxazole core linked to a chlorinated phenyl group and a 4-methylphenoxy side chain. This compound’s structure combines a heterocyclic benzoxazole moiety, known for its electron-rich aromatic system, with a chloro substituent that enhances lipophilicity and a phenoxy group that may influence binding interactions.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H19ClN2O3/c1-14-3-7-17(8-4-14)28-13-22(27)25-16-6-9-19(24)18(12-16)23-26-20-11-15(2)5-10-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

DEYAZGMUZGSOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . The reaction yields can vary between 45-60% depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance the reaction efficiency and yield . The choice of catalyst and reaction conditions is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways . For its anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzoxazole 4-chloro, 5-methyl (benzoxazole); 4-methylphenoxy (acetamide) ~408.84* Combines lipophilic chloro and methyl groups with a phenoxy ether linkage.
2-(4-Chlorophenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide Benzoxazole 4-hydroxy, 5-methyl (benzoxazole); 4-chlorophenoxy (acetamide) 408.84 Hydroxy group may enhance solubility but reduce membrane permeability.
N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide Benzothiazole 2-chloro (phenyl); 4-chloro-3-methylphenoxy (acetamide) 443.35 Benzothiazole core (sulfur atom) increases polarizability vs. benzoxazole.
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Acetamide Allyl, 4-methoxyphenyl, 4-chlorobenzyl 386.87 Methoxy group improves solubility; allyl moiety may confer metabolic instability.

*Estimated based on analogs in .

Key Observations:
  • Benzoxazole vs. Benzothiazole : The target compound’s benzoxazole core contains an oxygen atom, whereas benzothiazole analogs (e.g., ) feature sulfur. This substitution increases polarizability and may alter binding interactions in biological systems due to sulfur’s larger atomic radius and nucleophilicity.
  • The 4-methylphenoxy group in the target compound balances lipophilicity and steric bulk.
  • Side Chain Variations : The allyl and methoxyphenyl groups in introduce different steric and electronic profiles, which could influence metabolic stability and target engagement.
Physicochemical Data:
  • Melting Points : The allyl-containing analog has a melting point of 124.9–125.4°C, suggesting moderate crystallinity. The target compound’s melting point is expected to be higher due to its rigid benzoxazole core.
  • Polarity: The 4-methylphenoxy group in the target compound confers moderate lipophilicity, whereas methoxy () or hydroxy () groups increase polarity.

Biological Activity

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a compound with significant biological activity, particularly in the context of osteoclast differentiation and bone resorption. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Name : N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
  • Molecular Formula : C23H19ClN2O3
  • Molecular Weight : 406.86156 g/mol
  • CAS Number : 346648-64-4

Biological Activity Overview

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been studied primarily for its effects on osteoclasts, which are cells responsible for bone resorption. The compound exhibits properties that inhibit osteoclast differentiation and activity, making it a potential therapeutic agent for conditions like osteoporosis.

Research indicates that this compound inhibits RANKL-induced osteoclastogenesis without affecting the differentiation of primary osteoblasts. Key findings include:

  • Inhibition of Osteoclast Marker Genes : The compound suppresses the expression of genes associated with osteoclast differentiation, such as c-Fos and NFATc1.
  • Bone Resorption Suppression : It significantly reduces bone resorption and actin ring formation in osteoclasts, which are critical for their bone-resorbing function.
  • Protection Against Bone Loss : In animal models, N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has demonstrated efficacy in preventing ovariectomy-induced bone loss, a common model for postmenopausal osteoporosis.

Table 1: Summary of Biological Activities

ActivityFindings
Osteoclast DifferentiationInhibited by the compound in vitro
Gene ExpressionSuppressed expression of c-Fos and NFATc1
Bone ResorptionDecreased significantly in treated samples
Animal Model EfficacyPrevented bone loss in ovariectomized mice

Case Study: Osteoporosis Model

A study conducted on ovariectomized mice revealed that treatment with N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide led to a significant reduction in bone loss compared to controls. Histological analysis showed preserved trabecular architecture and reduced osteoclast numbers in treated animals.

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